molecular formula C24H27N3O5 B11007536 N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanamide

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanamide

Cat. No.: B11007536
M. Wt: 437.5 g/mol
InChI Key: YAHFNFQPAGKEMR-UHFFFAOYSA-N
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Description

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)-3-[1-(4-ISOPROPYLPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANAMIDE is a complex organic compound that features a benzodioxin ring, an imidazolidinyl group, and a propanamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)-3-[1-(4-ISOPROPYLPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANAMIDE likely involves multiple steps, including the formation of the benzodioxin ring, the imidazolidinyl group, and their subsequent coupling with the propanamide chain. Typical reaction conditions might include:

    Formation of Benzodioxin Ring: This could involve the cyclization of catechol derivatives with appropriate aldehydes or ketones.

    Formation of Imidazolidinyl Group: This might involve the reaction of isocyanates with amines or the cyclization of urea derivatives.

    Coupling Reactions: The final coupling to form the complete molecule could involve amide bond formation using reagents like carbodiimides (e.g., DCC) or other coupling agents.

Industrial Production Methods

Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the benzodioxin ring or the imidazolidinyl group.

    Reduction: Reduction reactions could target the carbonyl groups in the imidazolidinyl moiety.

    Substitution: Substitution reactions might occur at various positions on the benzodioxin ring or the isopropylphenyl group.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)-3-[1-(4-ISOPROPYLPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANAMIDE could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications if the compound exhibits biological activity, such as anti-inflammatory or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)-3-[1-(4-METHYLPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANAMIDE: A similar compound with a methyl group instead of an isopropyl group.

    N-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)-3-[1-(4-ETHYLPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANAMIDE: A similar compound with an ethyl group instead of an isopropyl group.

Uniqueness

The uniqueness of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)-3-[1-(4-ISOPROPYLPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANAMIDE lies in its specific substitution pattern, which could confer unique biological or chemical properties compared to its analogs.

Properties

Molecular Formula

C24H27N3O5

Molecular Weight

437.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-[2,5-dioxo-1-(4-propan-2-ylphenyl)imidazolidin-4-yl]propanamide

InChI

InChI=1S/C24H27N3O5/c1-15(2)16-7-9-17(10-8-16)27-23(29)19(26-24(27)30)11-12-22(28)25-13-18-14-31-20-5-3-4-6-21(20)32-18/h3-10,15,18-19H,11-14H2,1-2H3,(H,25,28)(H,26,30)

InChI Key

YAHFNFQPAGKEMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)C(NC2=O)CCC(=O)NCC3COC4=CC=CC=C4O3

Origin of Product

United States

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